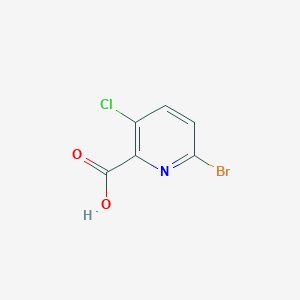
6-溴-3-氯吡啶甲酸
描述
6-Bromo-3-chloropicolinic acid is a chemical compound with the empirical formula C6H3BrClNO2 and a molecular weight of 236.45 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-chloropicolinic acid is represented by the SMILES stringOC(C1=NC(Br)=CC=C1Cl)=O . The InChI key is NVXKODKSZLGOCI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-Bromo-3-chloropicolinic acid is a solid substance . It has a molecular weight of 236.45 .科学研究应用
光化学反应
Rollet 和 Richard(2006)探讨了卤化物的な光化学行为,包括溴化物和氯化物与 6-氯吡啶甲酸和 6-溴-3-氯吡啶甲酸的三线态反应。他们的发现表明,溴离子可以有效地捕获 6-氯和 6-溴吡啶甲酸的三线态,表明在研究这些化合物在各种介质中的电荷转移过程和光解稳定性方面具有潜在的应用 (Rollet & Richard, 2006)。
电催化过程
Hong-xing 等人(2016)研究了在水溶液中使用钯改性的金属阴极对氯吡啶甲酸混合物(包括 6-溴-3-氯吡啶甲酸)进行电催化脱氯。这项研究证明了将氯吡啶甲酸有效脱氯为危害较小的化合物的潜力,突出了在废物管理和环境修复中的应用 (Hong-xing 等人,2016)。
结构研究和材料科学
Willett(2001)研究了 3-氯苯胺阳离子的溴化,导致了新的铜(I)溴化物晶格结构。这项研究表明在材料科学中的应用,特别是在合成和表征用于电子学和催化的潜在新溴化化合物方面 (Willett, 2001)。
环境影响和分析
Zhai 和 Zhang(2011)探讨了氯化过程中极性溴化消毒副产物(Br-DBP)的形成和分解,其中可能包括 6-溴-3-氯吡啶甲酸等化合物。他们的工作有助于了解溴代有机化合物在水处理中的环境影响和行为,并提出了检测和减轻有害副产物的方法 (Zhai & Zhang, 2011)。
安全和危害
属性
IUPAC Name |
6-bromo-3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXKODKSZLGOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696423 | |
| Record name | 6-Bromo-3-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloropicolinic acid | |
CAS RN |
1060815-76-0 | |
| Record name | 6-Bromo-3-chloro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-chloropicolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


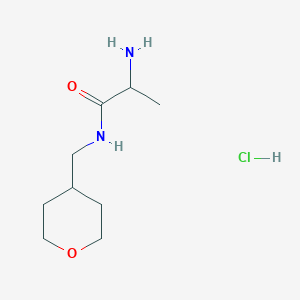
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
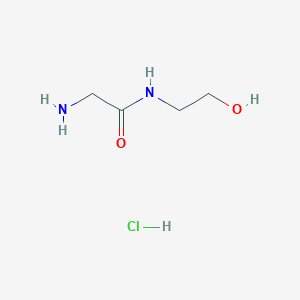
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)

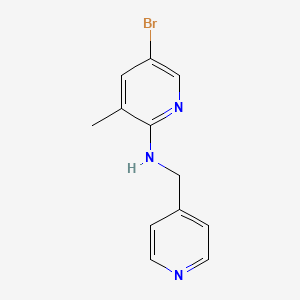
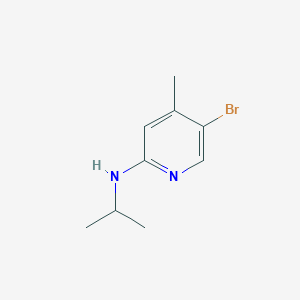
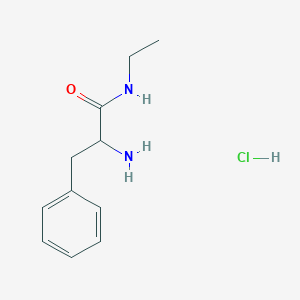
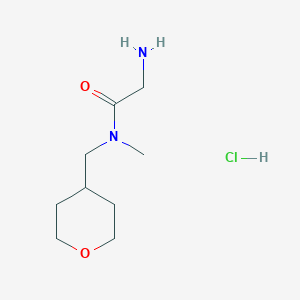
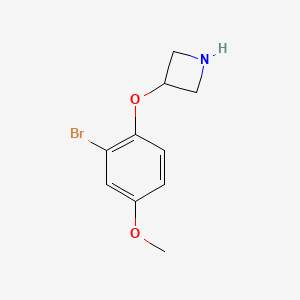
![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)